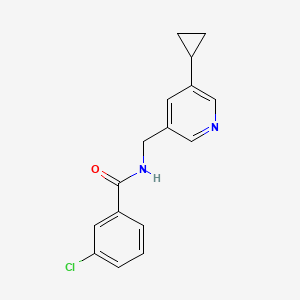

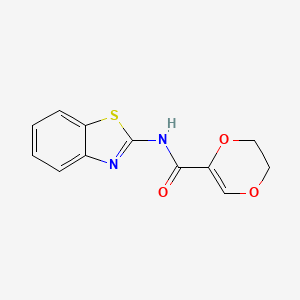

3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly known as CP-868,596, and it belongs to a class of compounds known as small molecule inhibitors. We will also list several future directions for research on this compound.

Scientific Research Applications

Neuropharmacological Applications

Substituted benzamides, such as raclopride, have shown high affinity for dopamine D-2 receptors in the rat brain, suggesting potential applications in studying dopaminergic systems and disorders related to dopamine dysregulation (Köhler et al., 1985). Another compound, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, exhibited significant neuroleptic properties, highlighting its potential as an antipsychotic agent with few side effects (Iwanami et al., 1981).

Anti-Fibrotic Applications

Pharmacokinetics and tissue distribution studies of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), a novel ALK5 inhibitor, indicate its potential as an effective oral anti-fibrotic drug. The compound was found to suppress renal and hepatic fibrosis and exert anti-metastatic effects, suggesting its applicability in treating fibrotic diseases and certain cancers (Kim et al., 2008).

Photocatalytic Applications

The photodecomposition of propyzamide, a compound similar in structure to 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide, using TiO2-loaded adsorbent supports demonstrates the potential of such compounds in environmental applications, specifically in the photocatalytic degradation of pollutants (Torimoto et al., 1996).

Antibacterial Applications

The synthesis and characterization of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide revealed its antibacterial activity towards both gram-positive and gram-negative bacteria, suggesting its utility in the development of new antibacterial agents (Adam et al., 2016).

Sensing Applications

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit colorimetric sensing behavior for fluoride anions, demonstrating the utility of such compounds in the development of sensors for environmental and health monitoring (Younes et al., 2020).

properties

IUPAC Name |

3-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-15-3-1-2-13(7-15)16(20)19-9-11-6-14(10-18-8-11)12-4-5-12/h1-3,6-8,10,12H,4-5,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVDBAILDZDDEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)

![Propan-2-yl N-[3-chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]carbamate](/img/structure/B2369400.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2369401.png)